4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid
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Overview
Description
4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol. The product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
Chemistry: 4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of fluorinated benzoic acids with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Ethoxycarbonylphenylboronic acid
Comparison: 4-(4-Ethoxycarbonylphenyl)-3-fluorobenzoic acid is unique due to the presence of both an ethoxycarbonyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4-ethoxycarbonylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)13-8-7-12(15(18)19)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVLTKOXQMZSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691402 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-13-3 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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